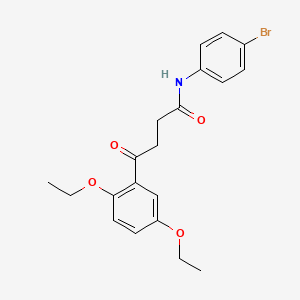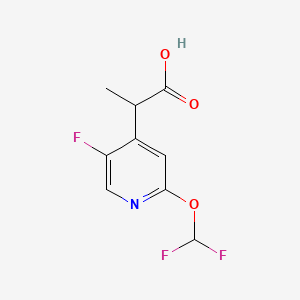
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethoxy and fluoropyridinyl groups attached to a propanoic acid moiety. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The compound may also participate in metabolic pathways, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Difluoromethoxy)-5-chloropyridin-4-yl)propanoic acid
- 2-(2-(Difluoromethoxy)-5-bromopyridin-4-yl)propanoic acid
- 2-(2-(Difluoromethoxy)-5-iodopyridin-4-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid exhibits unique properties due to the presence of fluorine atoms. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to molecular targets. These characteristics make it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H8F3NO3 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
2-[2-(difluoromethoxy)-5-fluoropyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-4(8(14)15)5-2-7(16-9(11)12)13-3-6(5)10/h2-4,9H,1H3,(H,14,15) |
InChI-Schlüssel |
JJERBXJQMJEKDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=NC=C1F)OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


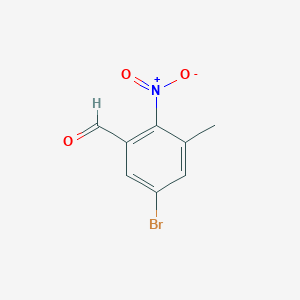
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)

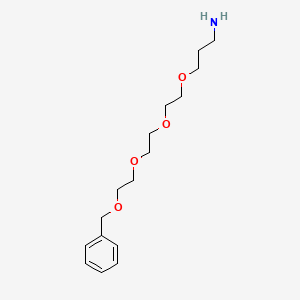
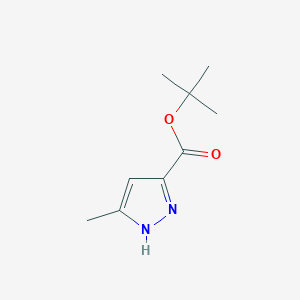

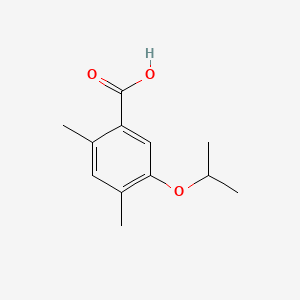

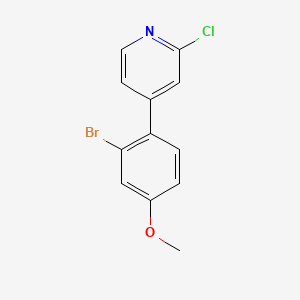
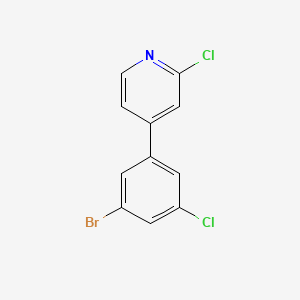
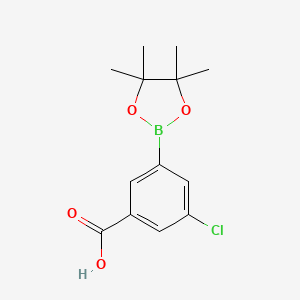
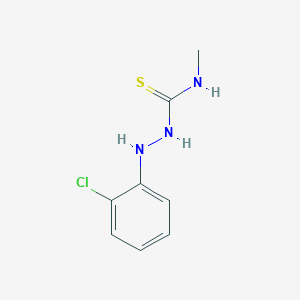
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
